molecular formula C2H5FN2O B6331603 2-Fluoro-N-hydroxy-acetamidine CAS No. 126837-89-6

2-Fluoro-N-hydroxy-acetamidine

Cat. No.: B6331603
CAS No.: 126837-89-6
M. Wt: 92.07 g/mol
InChI Key: QFQPUPLOEYEFJV-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-acetamidine is an organofluorine compound characterized by a hydroxyacetamidine backbone substituted with a fluorine atom at the second position. The fluorine atom likely enhances its electronic and steric properties, influencing reactivity and binding interactions compared to non-fluorinated analogs .

Properties

IUPAC Name

2-fluoro-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQPUPLOEYEFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N\O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxy-acetamidine typically involves the introduction of a fluorine atom into the acetamidine structure. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group in the precursor molecule. For example, treating an N-carboxylate aziridine with a fluorinating reagent can yield the desired product .

Industrial Production Methods

Industrial production of fluorinated compounds often employs enzyme-catalyzed synthesis due to its selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxy-acetamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Fluoro-N-hydroxy-acetamidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing antiviral and anticancer agents.

    Industry: The compound is used in the production of fluorinated materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-acetamidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitution and Molecular Features

The following table summarizes key structural and functional differences between 2-Fluoro-N-hydroxy-acetamidine and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Toxicity Data (if available)
2-Fluoro-N-hydroxy-acetamidine Fluoro, hydroxyacetamidine Not explicitly provided Not thoroughly investigated
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl C₅H₇N₃O₂ Toxicological properties unstudied
N-Hydroxy-N-acetyl-2-amino-fluorene Fluorenyl, acetyl, hydroxyamino C₁₅H₁₃NO₂ Mutagenic (25 µmol/L in human cells)
Ranitidine nitroacetamide impurity Nitro, furan-methylthioethyl groups Not provided Pharmacologically relevant (ranitidine derivative)
Key Observations:
  • Fluorine vs. This difference may affect solubility and metabolic stability .
  • Hydroxyacetamidine vs. Hydroxyamino-Acetyl: The hydroxyacetamidine moiety in the target compound differs from the hydroxyamino-acetyl group in N-Hydroxy-N-acetyl-2-amino-fluorene. The latter exhibits mutagenicity, suggesting that aryl-substituted hydroxyamides may pose higher biological risks compared to aliphatic analogs like 2-Fluoro-N-hydroxy-acetamidine .
  • Pharmaceutical Relevance : Ranitidine-related acetamides (e.g., nitroacetamide impurities) highlight the role of acetamide derivatives in drug synthesis. However, 2-Fluoro-N-hydroxy-acetamidine’s lack of documented pharmacological activity distinguishes it from these clinically significant analogs .

Structural-Activity Relationships (SAR)

  • For example, ranitidine’s nitroacetamide impurity may undergo reduction to active metabolites, whereas 2-Fluoro-N-hydroxy-acetamidine’s stability remains uncharacterized .
  • Hydrogen-Bonding Capacity: The hydroxyacetamidine group in the target compound could facilitate interactions with biological targets, similar to the hydroxyamino group in mutagenic fluorene derivatives.

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